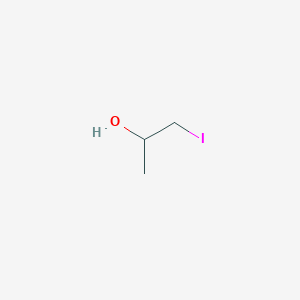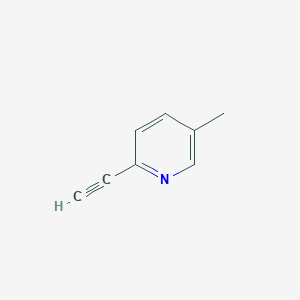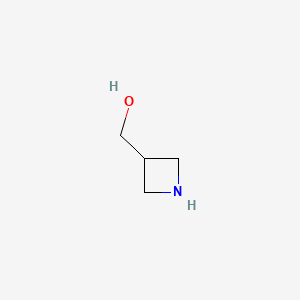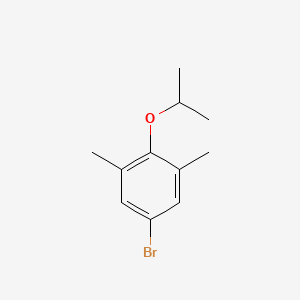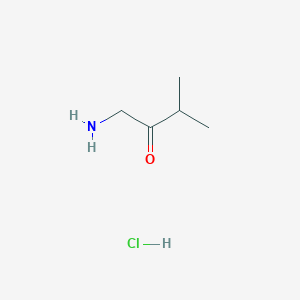
4-(吡咯啉-1-基)丁醇
描述
Synthesis Analysis
The synthesis of related compounds, such as 4-(N-t-butoxycarbonyl) aminomethyl-1-(N-t-butoxycarbonyl)pyrrolidin-3-ol, has been described with satisfactory yield. The intermediates were characterized by IR, MS, and 1H-NMR spectra, confirming the structure of the product as the target compound . Although this does not directly describe the synthesis of 4-(Pyrrolidin-1-yl)butan-1-ol, similar synthetic routes may be applicable, involving protection of functional groups and subsequent deprotection after the formation of the pyrrolidine ring.
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single-crystal X-ray diffraction studies. The structure features strong O-H...N hydrogen-bonded chains and C-H...O interactions resulting in a 2D zig-zag sheet, which further interacts to form a 3D supramolecular structure . While 4-(Pyrrolidin-1-yl)butan-1-ol has a different functional group, the analysis of hydrogen bonding and crystal packing could be relevant for understanding its molecular structure.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 4-(Pyrrolidin-1-yl)butan-1-ol. However, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles involves reactions among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . This suggests that 4-(Pyrrolidin-1-yl)butan-1-ol could potentially undergo similar reactions with aldehydes and amines under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrrolidin-1-yl)butan-1-ol are not directly reported in the papers. However, the optical properties of related compounds, such as tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, have been studied, showing strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . These findings could provide a basis for hypothesizing the photophysical properties of 4-(Pyrrolidin-1-yl)butan-1-ol, although direct studies would be necessary to confirm these properties.
科学研究应用
合成和化学应用
杂环化合物的合成:Benetti et al. (2002)的研究描述了通过分子内环化合成2,5-二取代吡咯和吡咯啉。这种方法对生成芳香和饱和的2,5-二取代五元杂环化合物都很有用。
多色电致变色器件的制备:Yagmur et al. (2013)的研究讨论了与4-(吡咯啉-1-基)丁醇相关的中心对称聚合物前体的合成,用于电致变色器件。共聚物呈现多种颜色,并具有改善的性质,如氧化还原稳定性。
放射配体的合成:Hiebel等人(2006年)合成了一种与促肾上腺皮质激素释放激素类型1受体高亲和性拮抗剂的放射标记化合物。这种化合物可能在细胞结合测定中很有用,并可能比基于肽的放射配体具有优势。
热力学研究
混合物中的摩尔焓:Mehta et al. (1997)的研究调查了涉及吡咯啉-2-酮和醇的混合物的过量摩尔焓。这项研究提供了关于分子水平上特定相互作用的见解。
溶剂混合物中的相行为:Yadav et al. (2009)的工作探讨了含有吡咯啉-2-酮和醇的混合物中的摩尔过量体积和焓,提供了关于这些混合物中分子相互作用的理解。
其他应用
催化过程:Dairo et al. (2016)的研究中,CeO2负载的金纳米颗粒催化了环胺的氧化转化为内酰胺。这个过程对高效生产内酰胺等化学原料很重要。
液晶聚合物:Muhammad et al. (2020)的研究涉及合成与4-(吡咯啉-1-基)丁醇相关的聚合物,用于研究其液晶性质。这些发现在先进材料科学中具有潜在应用。
安全和危害
属性
IUPAC Name |
4-pyrrolidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-8-4-3-7-9-5-1-2-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHKOLMQDHHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524546 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)butan-1-ol | |
CAS RN |
93264-47-2 | |
| Record name | 4-(Pyrrolidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyrrolidin-1-yl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

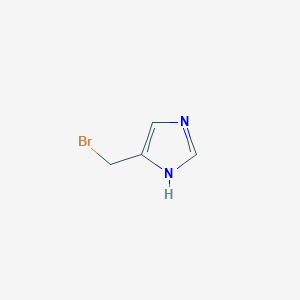
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

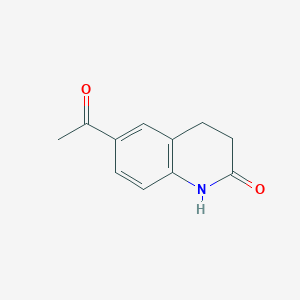

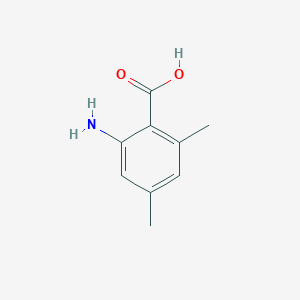
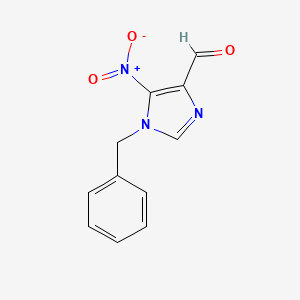
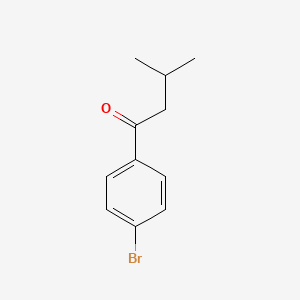
![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)
